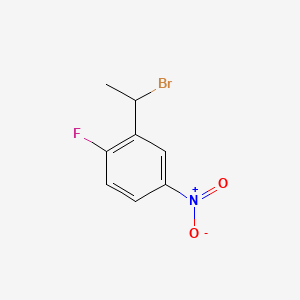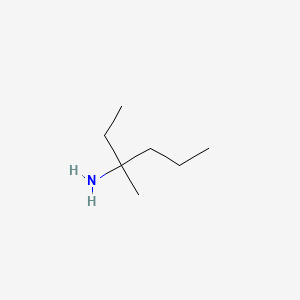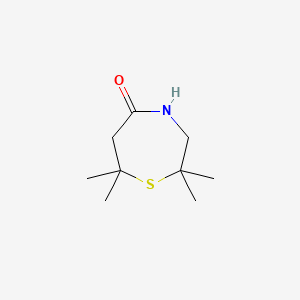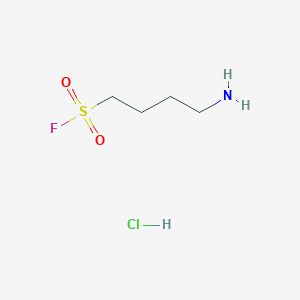amine CAS No. 885950-69-6](/img/structure/B13497924.png)
[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine is a tertiary amine with a complex structure that includes a dimethylamino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine typically involves the reaction of 4-methoxyphenethylamine with formaldehyde and dimethylamineThis intermediate is then reduced to the desired amine using a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine is used as a precursor for the synthesis of more complex organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential effects on neurotransmitter systems. It may act as a ligand for certain receptors, influencing biological pathways and cellular responses.
Medicine
In medicine, derivatives of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine are explored for their therapeutic potential. They may be investigated for their antidepressant or anxiolytic properties .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its unique structure allows for the creation of specialized products with desirable properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine involves its interaction with molecular targets such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The methoxyphenyl group may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A simpler amine with similar structural features but lacking the dimethylamino group.
Dimethylamine: A basic amine with two methyl groups attached to the nitrogen atom.
Venlafaxine: A compound with a similar structure but additional functional groups, used as an antidepressant.
Uniqueness
2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine is unique due to its combination of a dimethylamino group and a methoxyphenyl group. This combination imparts specific chemical and biological properties that are not present in simpler amines or other related compounds.
Properties
CAS No. |
885950-69-6 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2O/c1-13-9-12(14(2)3)10-5-7-11(15-4)8-6-10/h5-8,12-13H,9H2,1-4H3 |
InChI Key |
GSXRAAGNPYEIRV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)

![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)


![2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13497882.png)

![5-[6-Aminohexyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497886.png)
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B13497894.png)

![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)

